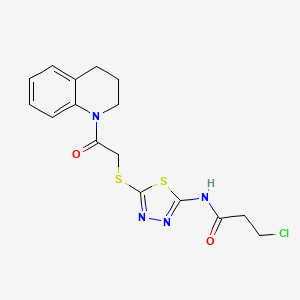

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group and at position 2 with a 3-chloropropanamide chain. The chloro-substituted propanamide may influence electronic properties and hydrogen bonding capacity. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs have demonstrated antitumor, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

3-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2S2/c17-8-7-13(22)18-15-19-20-16(25-15)24-10-14(23)21-9-3-5-11-4-1-2-6-12(11)21/h1-2,4,6H,3,5,7-10H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANBMKWKPGJQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide involves several steps:

Initial Formation: The synthesis starts with the preparation of the thiadiazole core, typically involving the cyclization of thiosemicarbazide with carbon disulfide in an alkaline medium to form 2-amino-1,3,4-thiadiazole.

Quinoline Derivative Attachment: 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide is synthesized separately via the bromination of quinoline. This bromide is then reacted with 2-amino-1,3,4-thiadiazole to form the intermediate.

Chloroamide Addition: The final step involves the addition of 3-chloropropanoyl chloride to the intermediate compound in the presence of a base, such as triethylamine, to obtain the target compound.

Industrial Production Methods

Industrial-scale production follows a similar multi-step process, with each step optimized for yield and purity. Industrial methods may employ continuous flow reactors to enhance reaction efficiency and throughput.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

Oxidation: The quinoline ring can be selectively oxidized under controlled conditions.

Reduction: The amide and thiadiazole components can undergo reduction reactions, often leading to ring opening or functional group transformations.

Substitution: Halogen groups like chlorine in the compound facilitate nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydroxide or potassium carbonate in aprotic solvents.

Major Products

Oxidation: Hydroxy derivatives.

Reduction: Amines and thioalcohols.

Substitution: New substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies have indicated potential anticancer activities against various cancer cell lines. For example, derivatives containing thiadiazole moieties have shown activity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines using MTT assays to evaluate cytotoxicity .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties using models such as carrageenan-induced edema in rats. Results suggest it may possess anti-inflammatory activity comparable to standard drugs like diclofenac sodium .

- Antimicrobial Activity : Research has also focused on the antimicrobial potential of thiadiazole derivatives, with some compounds demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies highlight the applications of this compound in research settings:

- Anticancer Study : A study evaluated the anticancer effects of synthesized thiadiazole derivatives against multiple cancer cell lines. The results indicated that while some compounds exhibited promising activity, none surpassed the efficacy of doxorubicin as a reference drug .

- Pharmacological Evaluation : Another study assessed the anti-inflammatory effects using various animal models. The findings suggested that certain derivatives could serve as lead compounds for developing new anti-inflammatory agents .

Mechanism of Action

The compound's mechanism of action is primarily based on its ability to interact with biological targets:

Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

Pathways Involved: Often interacts with metabolic pathways, potentially inhibiting or modifying enzyme activity.

Comparison with Similar Compounds

Key Observations :

- Thioether Linkages: The target compound’s 3,4-dihydroquinoline-linked thioether is structurally distinct from simpler aryl (e.g., 4-chlorobenzyl in 5j) or alkyl (e.g., ethyl in HR443212) groups. This may enhance π-π interactions in biological targets compared to analogs .

- Amide Chain Variations : The 3-chloropropanamide chain in the target differs from acetamide derivatives (e.g., 5j, 5m). The chloro group at position 3 (vs. position 2 in other chloroacetamides) could alter steric and electronic profiles .

Key Observations :

- Lipophilicity: The target’s predicted LogP (~3.5) is higher than fluconazole-based 8d (~2.8), likely due to the dihydroquinoline group. This may improve membrane permeability but reduce aqueous solubility .

- Biological Activity: Analogs with chlorophenyl or benzimidazole substituents (e.g., 4d, 4e) show potent anticancer activity, suggesting that the target’s dihydroquinoline-thiadiazole scaffold could similarly interact with cellular targets like tubulin or kinases .

Biological Activity

3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The general synthetic route includes:

- Preparation of Intermediate Compounds : Initial reactions involving 3,4-dihydroquinoline and thiadiazole derivatives.

- Formation of Thiol Linkage : Reaction with thiolating agents to create the thioether bond.

- Final Coupling : Coupling with 3-chlorobenzoyl chloride to yield the final product.

This compound's unique structure combines a thiadiazole moiety with a quinoline derivative, which may contribute to its biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key aspects include:

- Molecular Targets : The compound may target proteins or enzymes involved in critical cellular processes.

- Pathways Involved : It could interfere with signaling pathways related to cell growth and apoptosis, potentially leading to anticancer effects.

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-chloro-N-(5... | MCF-7 (Breast Cancer) | 12.5 |

| 3-chloro-N-(5... | HeLa (Cervical Cancer) | 15.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Studies

Several studies have documented the biological effects of this compound:

-

In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced cell viability in various cancer cell lines while sparing normal cells.

"The compound exhibited selective cytotoxicity towards cancer cells with minimal effects on normal human cells" .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating potential for therapeutic use in oncology.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves reacting a thiol-containing thiadiazole intermediate (e.g., 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine) with chloroacetyl chloride or 3-chloropropanoyl chloride in the presence of a base like triethylamine. Refluxing in anhydrous solvents (e.g., acetone or dioxane) for 3–4 hours under inert conditions is critical. Reaction progress is monitored via TLC, followed by filtration, recrystallization (ethanol or pet-ether), and drying .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is mandatory for confirming the thiadiazole and dihydroquinoline moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=N at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .

Q. How should researchers purify intermediates with hygroscopic or reactive functional groups?

Use anhydrous solvents (e.g., dry acetone or ethanol) under nitrogen/argon to prevent hydrolysis. For thiol-containing intermediates, add a desiccant like molecular sieves. Recrystallization from non-polar solvents (pet-ether) or ethanol-DMF mixtures improves purity. Centrifugation or cold filtration minimizes decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during thiadiazole formation?

Side reactions (e.g., oxidation of thiols or dimerization) are minimized by:

Q. How to resolve contradictory NMR data caused by tautomerism in thiadiazole derivatives?

Thione-thiol tautomerism in thiadiazoles can lead to split peaks or unexpected shifts. Use:

- Variable-temperature NMR to observe dynamic equilibria.

- DFT calculations to predict dominant tautomers and compare with experimental shifts.

- 2D NOESY to detect through-space interactions between protons in rigid tautomers .

Q. What strategies are effective for structure-activity relationship (SAR) analysis in related thiadiazole derivatives?

- Systematic substituent variation : Modify the dihydroquinoline or thiadiazole substituents (e.g., electron-withdrawing groups on the aryl ring) and assess cytotoxicity via MTT assays.

- Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or tubulin). Correlate docking scores (binding energy) with experimental IC₅₀ values .

Q. How to design molecular docking protocols for predicting biological activity?

- Protein preparation : Retrieve target structures from the PDB (e.g., EGFR kinase: PDB ID 1M17). Remove water molecules and add polar hydrogens.

- Ligand preparation : Generate 3D conformers of the compound using Open Babel. Assign Gasteiger charges.

- Docking parameters : Use a grid box covering the active site (20 ų) and Lamarckian genetic algorithm for conformational sampling. Validate with co-crystallized ligands .

Q. How to study thione-thiol tautomerism in hybrid thiadiazole-oxadiazole systems?

Combine experimental and computational approaches:

- UV-Vis spectroscopy to monitor absorbance shifts in different solvents (e.g., DMSO vs. water).

- Time-dependent DFT (TD-DFT) to model electronic transitions and compare with experimental spectra .

Q. What precautions are necessary when handling hygroscopic intermediates during synthesis?

Q. How to address regioselectivity challenges in heterocyclic ring formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.